
1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure that includes a tert-butyl group, a phenyl ring, a pyridazinyl group, and a piperidinyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazinyl-piperidine intermediate: This step involves the reaction of 6-methylpyridazine with piperidine under specific conditions to form the intermediate.
Coupling with tert-butylphenyl isocyanate: The intermediate is then reacted with tert-butylphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Solvent selection: Choosing appropriate solvents to enhance reaction efficiency.
Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.
Pathways: The compound could influence signaling pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the pyridazinyl group, which may affect its biological activity.
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridazin-3-yl)piperidin-4-yl)methyl)urea: Similar structure but without the methyl group on the pyridazine ring.
Uniqueness
1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-16-5-10-20(26-25-16)27-13-11-17(12-14-27)15-23-21(28)24-19-8-6-18(7-9-19)22(2,3)4/h5-10,17H,11-15H2,1-4H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPDRXYBZOVZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
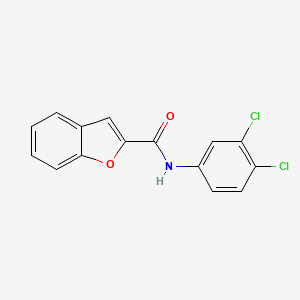
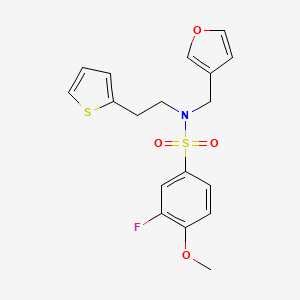
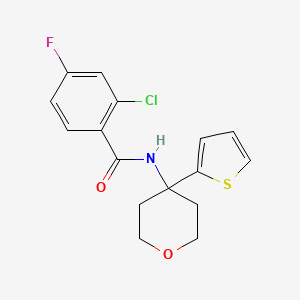

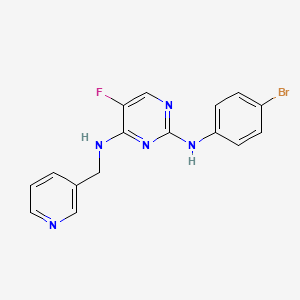
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methylbenzamide](/img/structure/B2624946.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2624947.png)
![2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol](/img/structure/B2624951.png)
![2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide](/img/structure/B2624952.png)
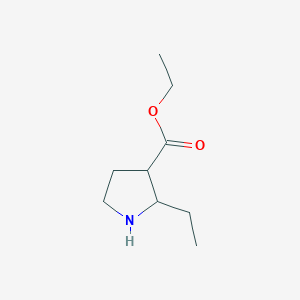
methanone](/img/structure/B2624955.png)
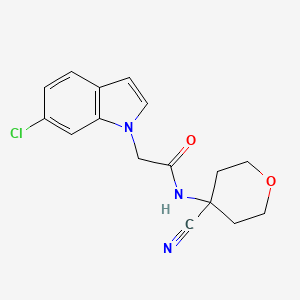
![3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2624957.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2624958.png)
